CGP 78608 - 206648-13-7

CGP 78608

Catalog Number: EVT-254793
CAS Number: 206648-13-7
Molecular Formula: C11H13BrN3O5P
Molecular Weight: 378.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP 78608 is a selective antagonist of the glycine-binding site located on the NR2B subunit of the N-methyl-D-aspartate receptor (NMDAR) [, ]. NMDARs are ionotropic glutamate receptors found in the central nervous system, playing crucial roles in synaptic plasticity and neuronal development []. CGP 78608 is a valuable tool in research for investigating the role of the NR2B subunit and glycinergic mechanisms in various physiological and pathological processes.

D-Serine

Relevance: D-Serine's action is opposite to that of CGP 78608. In the provided studies, D-serine antagonized the antinociceptive effects of lidocaine, suggesting that lidocaine may exert its effects by enhancing glycine binding at NMDA receptors [, ]. This suggests that both D-serine and CGP 78608 target the same binding site on the NMDA receptor, albeit with opposing effects.

L-Serine

Relevance: L-Serine serves as a negative control in the studies investigating the role of the glycine-binding site of NMDA receptors in lidocaine-induced analgesia [, ]. Unlike D-serine, L-serine did not affect the analgesic effect of lidocaine, confirming the specificity of the interaction at the glycine-binding site targeted by CGP 78608.

(S)-3,5-DHPG

Relevance: Although structurally unrelated to CGP 78608, (S)-3,5-DHPG helps elucidate the downstream pathways of NMDA receptor activation in pain. Studies show that the hyperalgesia induced by (S)-3,5-DHPG can be blocked by CGP 78608 []. This suggests that mGluR1/5 activation might lead to hyperalgesia through a mechanism involving the glycine-binding site of NMDA receptors, the same site targeted by CGP 78608.

Ifenprodil

Relevance: Like CGP 78608, ifenprodil targets NMDA receptors but exhibits subunit selectivity, highlighting the diverse pharmacological profiles possible for NMDA receptor modulation []. This difference in binding site specificity emphasizes the complexity of NMDA receptor signaling and suggests that different sites can be targeted to modulate NMDA receptor activity.

Ro 25-6981

Relevance: Similar to ifenprodil, Ro 25-6981 emphasizes the importance of the NR2B subunit in NMDA receptor-mediated hyperalgesia []. While CGP 78608 targets the glycine-binding site common to different NMDA receptor subtypes, the effectiveness of both Ro 25-6981 and ifenprodil highlights the therapeutic potential of targeting specific NMDA receptor subunits.

NVP-AAM077

Relevance: In contrast to the NR2B-selective antagonists (ifenprodil and Ro 25-6981), NVP-AAM077 was ineffective in blocking (S)-3,5-DHPG-induced hyperalgesia []. This highlights the specific involvement of the NR2B subunit, rather than NR2A, in the pathway targeted by CGP 78608 and further emphasizes the subunit-specific nature of NMDA receptor modulation in pain pathways.

Glutamate

Relevance: Glutamate binding to NMDA receptors is essential for their activation. CGP 78608 acts as a competitive antagonist by binding to the glycine-binding site on NMDA receptors, preventing the co-agonist glycine from binding and thus inhibiting receptor activation []. Both glutamate and glycine are required for NMDA receptor activation.

Source and Classification

CGP-78608 was developed as part of a series of compounds aimed at modulating glutamatergic signaling through the N-methyl-D-aspartate receptor. It is classified as an allosteric modulator and is particularly noted for its high affinity for the GluN1 subunit of the N-methyl-D-aspartate receptor, exhibiting an inhibitory concentration (IC50) of approximately 5 nM . The chemical structure of CGP-78608 is characterized by its ability to selectively inhibit receptor activity, making it a valuable tool in pharmacological studies.

Synthesis Analysis

The synthesis of CGP-78608 involves several steps, typically starting from commercially available precursors. The detailed synthetic route can include:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of primary amines or carboxylic acids that serve as building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving coupling agents to facilitate the formation of amide bonds.
  3. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions may be conducted under controlled temperatures (e.g., 0°C to 25°C) and monitored using thin-layer chromatography.

Molecular Structure Analysis

The molecular structure of CGP-78608 can be described by its chemical formula, which is typically represented in structural diagrams that highlight key functional groups. The compound features:

  • Aromatic Rings: Contributing to its lipophilicity and receptor binding affinity.
  • Amine Functionalities: Essential for interaction with the glycine site on the N-methyl-D-aspartate receptor.
  • Hydrochloride Salt Form: Often used in studies for enhanced solubility.

Crystallographic studies may provide insights into its three-dimensional conformation, revealing how it fits within the binding pocket of the receptor .

Chemical Reactions Analysis

CGP-78608 participates in several chemical reactions relevant to its function as a receptor antagonist:

  1. Binding Reactions: The primary reaction involves the binding to the glycine site on the N-methyl-D-aspartate receptor, which inhibits receptor activation by preventing glycine from eliciting a response.
  2. Modulatory Effects: It alters the conformational dynamics of the receptor, impacting downstream signaling pathways associated with synaptic plasticity and neuroprotection.

The kinetics of these reactions can be studied using electrophysiological techniques to measure changes in current flow through ion channels upon ligand binding.

Mechanism of Action

CGP-78608 exerts its effects primarily through allosteric modulation of the N-methyl-D-aspartate receptor. The mechanism includes:

  • Competitive Inhibition: By binding to the glycine site on the GluN1 subunit, CGP-78608 competes with endogenous glycine, effectively reducing receptor activation.
  • Alteration of Receptor Conformation: Binding induces conformational changes that stabilize inactive states of the receptor, thereby preventing ion flow through the channel .

These actions have implications for synaptic transmission and plasticity, making CGP-78608 a valuable research tool for studying memory and learning processes.

Physical and Chemical Properties Analysis

CGP-78608 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 310 g/mol.
  • Solubility: Highly soluble in aqueous solutions when in hydrochloride form.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its application in biological assays where consistent performance is required.

Applications

The scientific applications of CGP-78608 are diverse and include:

  1. Neuroscience Research: It serves as a tool for studying glutamatergic signaling pathways and their roles in cognitive functions such as learning and memory.
  2. Pharmacological Studies: Used to investigate potential therapeutic strategies for neurodegenerative diseases where NMDA receptor dysregulation is implicated.
  3. Behavioral Studies: Assists in understanding the effects of NMDA receptor modulation on behavior in animal models, providing insights into anxiety, depression, and schizophrenia.
Introduction to CGP-78608 in NMDA Receptor Research

Historical Context of NMDA Receptor Subunit Diversity and GluN3 Discoveries

The NMDA receptor (NMDAR) family represents a critical class of ionotropic glutamate receptors that mediate excitatory neurotransmission and synaptic plasticity in the mammalian central nervous system. For decades following the identification of conventional NMDARs (comprising GluN1 and GluN2 subunits), research focused predominantly on glutamate-activated, calcium-permeable receptors essential for learning and memory processes. This paradigm shifted fundamentally with the molecular cloning of GluN3A (NR3A) in 1995 and GluN3B (NR3B) in 2001, which revealed unprecedented structural and functional diversity within the NMDAR family [1] [8]. Unlike GluN2 subunits, GluN3 subunits possess a glycine-binding domain but lack affinity for glutamate, suggesting radically different activation mechanisms. Early recombinant studies demonstrated that GluN3 subunits could co-assemble with GluN1 to form glycine-gated excitatory channels (GluN1/GluN3 receptors) or incorporate into triheteromeric receptors with GluN1/GluN2 subunits to modify calcium permeability and magnesium sensitivity [1] [4]. The ontogenic profile of GluN3A—highly expressed during early postnatal development before declining—implied roles in neurodevelopment, while GluN3B exhibited more restricted expression patterns persisting into adulthood [1] [2]. Despite these discoveries, functional characterization remained challenging due to the small, rapidly desensitizing currents produced by GluN1/GluN3 receptors in heterologous systems, necessitating novel pharmacological tools for precise investigation [1] [4].

Table 1: Key Discoveries in NMDA Receptor Subunit Diversity

YearDiscoverySignificance
1995Cloning of GluN3A (NR3A)Revealed third subfamily of NMDA receptor subunits with glycine-binding capacity
2001Identification of GluN3B (NR3B)Demonstrated spatially restricted GluN3 subunit with distinct developmental profile
2007Functional characterization of GluN1/GluN3Established glycine as sole agonist for diheteromeric GluN1/GluN3 receptors
2018Visualization of GluN1/GluN3A architectureCryo-EM structures confirmed 1-3-1-3 heterotetrameric arrangement [4]

Role of Glycine-Binding Subunits in NMDA Receptor Physiology

Glycine binding serves fundamentally distinct roles across NMDAR subtypes, governed by the identity of the subunit housing the binding site. In conventional GluN1/GluN2 receptors, glycine acts as an obligatory co-agonist at GluN1, with simultaneous glutamate binding at GluN2 required for channel activation. By contrast, glycine binding to GluN3 subunits in diheteromeric GluN1/GluN3 receptors is sufficient for channel opening without additional agonists—effectively establishing these complexes as excitatory glycine receptors [1] [4] [7]. This functional divergence arises from structural differences in the ligand-binding domains (LBDs):

  • GluN1 Ligand-Binding Domain (LBD): Features lower glycine affinity (Kd ≈ 26 μM in isolated ABDs) and, in GluN1/GluN3 assemblies, binding triggers rapid desensitization via an auto-inhibitory mechanism [1] [2] [7]. Mutations abolishing glycine binding to GluN1 (e.g., F484A/T518L) produce large, stable glycine-activated currents in GluN1/GluN3A receptors [1] [2].
  • GluN3A Ligand-Binding Domain (LBD): Exhibits high glycine affinity (Kd ≈ 40 nM) and drives channel gating. Crystallography reveals a clamshell-like fold where glycine binding induces ~8° closure, substantially less than the ~20° closure observed in GluN2 subunits upon glutamate binding [4] [5]. Cryo-EM structures further demonstrate that glycine binding to GluN3A triggers ~80° rotations of the LBD, coupled to desensitization through unique interfacial contacts with GluN1 [4].

Notably, surface delivery and synaptic incorporation of NMDARs depend critically on intact glycine-binding sites in both GluN1 and GluN3A. Mutations disrupting these sites (e.g., GluN1-D732A or GluN3A-LBD deletions) reduce receptor trafficking to the plasma membrane in heterologous systems and neurons, highlighting allosteric coupling between LBD integrity and biogenesis [7].

Table 2: Functional Properties of Glycine-Binding Subunits in NMDA Receptors

SubunitGlycine Affinity (Kd)Role in Receptor ActivationEffect of Binding
GluN1~26 µMCo-agonist (GluN1/GluN2); Auto-inhibition (GluN1/GluN3)Triggers desensitization in GluN1/GluN3 receptors
GluN3A~40 nMPrimary agonist (GluN1/GluN3)Drives channel gating [1] [4] [7]

Emergence of CGP-78608 as a Tool for Probing GluN1/GluN3 Receptor Dynamics

CGP-78608 ([(1S)-1-[[(7-Bromo-1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]amino]ethyl]phosphonic acid hydrochloride) emerged from early efforts to develop selective antagonists for the GluN1 glycine site in conventional NMDARs. Radioligand binding studies determined an IC50 of 5 nM at GluN1, with >500-fold selectivity over AMPA and kainate receptors [6]. Paradoxically, while it potently inhibits GluN1/GluN2 receptors, CGP-78608 exerts transformative effects on GluN1/GluN3A receptors. In 2018, Grand et al. demonstrated that pre-application of CGP-78608 (500 nM) converts small, rapidly desensitizing glycine-evoked currents (tens of pA) into large, stable responses (several nA) in recombinant GluN1/GluN3A receptors [1]. This represented an unprecedented potentiation:

  • 128 ± 24-fold increase in peak current amplitude
  • 335 ± 266-fold increase in steady-state current
  • Reduction in desensitization extent (Iss/Ipeak from 0.30 to 0.80)
  • Slowed desensitization kinetics (τdes from 81 ms to 1642 ms) [1]

The molecular mechanism involves competitive antagonism at the GluN1 glycine-binding site, preventing auto-inhibition while allowing glycine binding to GluN3A to drive activation. Supporting this, the potentiating effect is abolished by mutations (e.g., GluN1-F484A) that disrupt glycine binding to GluN1 [1] [2]. Structural studies reveal that CGP-78608 binding stabilizes a conformation of the GluN1 agonist-binding domain (ABD) that allosterically enhances glycine potency at GluN3A and promotes dimerization interfaces conducive to sustained channel opening [4] [9]. Crucially, this pharmacological action enabled the first functional detection of native GluN1/GluN3A receptors in juvenile mouse hippocampal slices, where CGP-78608 application revealed tonic glycine-activated currents absent in GluN3A-knockout tissue [1].

Table 3: Effects of CGP-78608 on GluN1/GluN3A Receptors vs. Other GluN1 Antagonists

CompoundGluN1 SelectivityPeak Current PotentiationSteady-State Current PotentiationEffect on Desensitization
CGP-78608860-fold vs. GluN3A128 ± 24-fold335 ± 266-foldStrongly reduced
L-689,56010,400-fold vs. GluN3AMinimalMinimalNo significant effect
MDL-29951Moderate<10-fold<10-foldModerate reduction [1] [2]

Properties

CAS Number

206648-13-7

Product Name

CGP-78608

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid

Molecular Formula

C11H13BrN3O5P

Molecular Weight

378.12 g/mol

InChI

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1

InChI Key

DPFHVUSPVHRVFL-YFKPBYRVSA-N

SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Synonyms

(S)-(1-(((7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)amino)ethyl)phosphonic acid hydrochloride

Canonical SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Isomeric SMILES

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.